Impureté dimère d'irbésartan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irbesartan dimer impurity is a byproduct formed during the synthesis of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. Irbesartan functions by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure. The presence of impurities, including the dimer impurity, is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug.
Applications De Recherche Scientifique
Irbesartan dimer impurity is primarily studied in the context of pharmaceutical research to understand its formation, stability, and impact on drug safety. Key applications include:
Chemistry: Research focuses on the synthesis, characterization, and degradation pathways of the impurity.
Biology: Studies investigate the biological activity and potential toxicity of the impurity.
Medicine: Research aims to ensure the safety and efficacy of Irbesartan by controlling impurity levels.
Industry: The impurity profile is crucial for regulatory compliance and quality control in pharmaceutical manufacturing
Méthodes De Préparation
The synthesis of Irbesartan involves several steps, and impurities can form at various stages. The dimer impurity is typically formed during the condensation and tetrazole formation steps. The synthetic route for Irbesartan includes the following key steps:
Tetrazole Formation: The intermediate is treated with tributyltin azide in xylene, followed by trityl protection and subsequent deprotection.
Industrial production methods focus on optimizing yield and minimizing impurities through controlled reaction conditions and purification steps. The use of high-performance liquid chromatography (HPLC) is common for monitoring and separating impurities .
Analyse Des Réactions Chimiques
Irbesartan dimer impurity can undergo various chemical reactions, including:
Oxidation: The dimer impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dimer impurity into smaller fragments.
Substitution: The dimer impurity can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of Irbesartan dimer impurity is not well-defined, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways is essential for ensuring the purity and safety of Irbesartan. The impurity may interact with molecular targets and pathways involved in the synthesis and stability of the drug .
Comparaison Avec Des Composés Similaires
Irbesartan dimer impurity can be compared with impurities found in other angiotensin II receptor antagonists, such as:
Losartan: Similar impurities can form during the synthesis of Losartan, another angiotensin II receptor antagonist.
Valsartan: Valsartan synthesis also involves the formation of related impurities.
Candesartan: Impurities in Candesartan share structural similarities with those in Irbesartan.
The uniqueness of Irbesartan dimer impurity lies in its specific formation pathway and structural characteristics, which differ from those of impurities in other sartans.
Propriétés
Numéro CAS |
1346598-52-4 |
---|---|
Formule moléculaire |
C39H38N10O |
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48) |
Clé InChI |
WRDCNWPENKTBFX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.